Controlled Lipophilicity (LogP) to Balance Membrane Permeability and Aqueous Solubility
The C14 tetradecyl chain of the target compound provides a lipophilicity profile (XLogP3 = 7.7) that sits precisely between the C12 dodecyl analog (XLogP3 = 6.6) and the C18 octadecyl analog (XLogP3 = 9.9) [1]. This positions the compound in a therapeutically relevant lipophilicity space that avoids the excessively high LogP values associated with poor solubility and non-specific binding common in longer alkyl chains, while offering enhanced membrane partitioning compared to shorter chains.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.7 |
| Comparator Or Baseline | C12 analog (CID 2758732), XLogP3 = 6.6; C18 analog (CID 4399474), XLogP3 = 9.9 |
| Quantified Difference | ΔLogP = +1.1 vs. C12 analog; ΔLogP = -2.2 vs. C18 analog |
| Conditions | In silico prediction computed by XLogP3 3.0 algorithm based on molecular structure |
Why This Matters
This intermediate lipophilicity is crucial for researchers optimizing hit compounds where excessive hydrophobicity leads to off-target promiscuity, while insufficient LogP fails to engage intracellular or membrane-bound targets.
- [1] PubChem. (2026). Computed physicochemical properties for CID 3263088 (C14), CID 2758732 (C12), and CID 4399474 (C18). National Center for Biotechnology Information. View Source
